molecular formula C16H18ClN3OS B7060489 N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Cat. No.: B7060489
M. Wt: 335.9 g/mol
InChI Key: CZLHIUXXTDUAJX-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound that features a benzothiophene and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Indazole Ring: This involves cyclization reactions that may require catalysts or specific reaction conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzothiophene and indazole moieties under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is unique due to its specific combination of benzothiophene and indazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-15-7-11-13(2-1-3-14(11)22-15)19-16(21)9-4-5-12-10(6-9)8-18-20-12/h7-9,13H,1-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHIUXXTDUAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Cl)NC(=O)C3CCC4=C(C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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